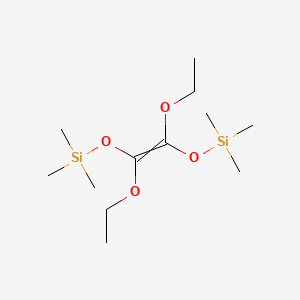![molecular formula C20H18Se B14389095 1,1'-{[2-(Methylselanyl)phenyl]methylene}dibenzene CAS No. 88048-92-4](/img/structure/B14389095.png)
1,1'-{[2-(Methylselanyl)phenyl]methylene}dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a methylselanyl group attached to a phenyl ring, which is further connected to a methylene bridge linking two benzene rings. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene typically involves the reaction of 2-(methylselanyl)benzaldehyde with benzene in the presence of a catalyst. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the methylene bridge between the benzene rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the methylselanyl group to a selenol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylselanyl group can yield selenoxide derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent due to its unique chemical properties.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism by which 1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene exerts its effects involves interactions with molecular targets and pathways. The methylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with various biological molecules, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
1,1’-{[2-(Methylthio)phenyl]methylene}dibenzene: Similar structure but with a methylthio group instead of a methylselanyl group.
1,1’-{[2-(Methylsulfinyl)phenyl]methylene}dibenzene: Contains a methylsulfinyl group, which is an oxidized form of the methylthio group.
1,1’-{[2-(Methylsulfonyl)phenyl]methylene}dibenzene: Contains a methylsulfonyl group, which is a further oxidized form of the methylthio group.
Uniqueness: 1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene is unique due to the presence of the methylselanyl group, which imparts distinct chemical properties compared to its sulfur analogs. The selenium atom in the methylselanyl group can participate in unique redox reactions and interactions, making this compound particularly interesting for research in redox biology and material science.
Propriétés
Numéro CAS |
88048-92-4 |
|---|---|
Formule moléculaire |
C20H18Se |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
1-benzhydryl-2-methylselanylbenzene |
InChI |
InChI=1S/C20H18Se/c1-21-19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3 |
Clé InChI |
RBNJLHKDRMFFIF-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C1=CC=CC=C1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


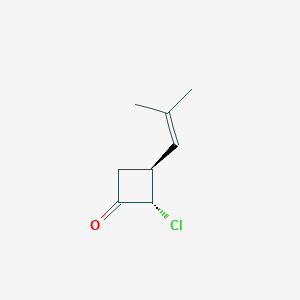

![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)

![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)

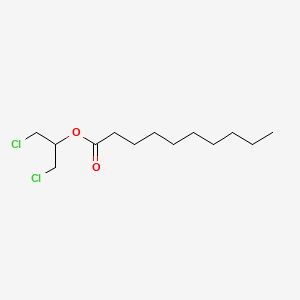
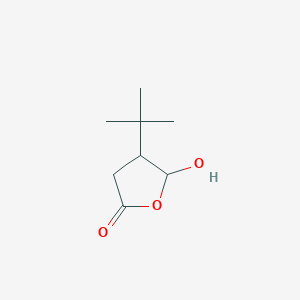
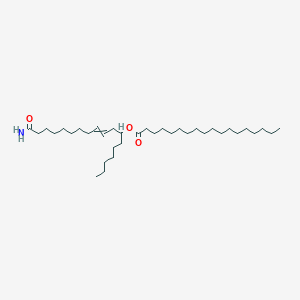
![1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14389061.png)
methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)

